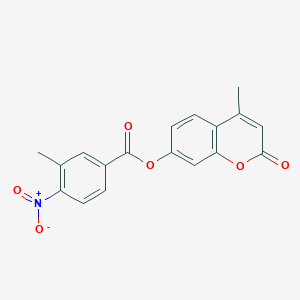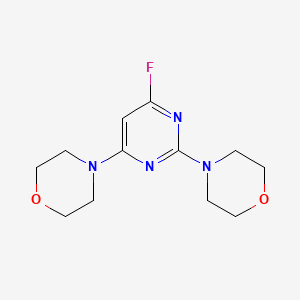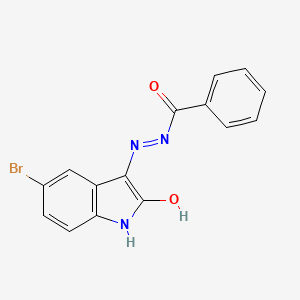
N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea, also known as CDU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CDU is a urea derivative that has been shown to exhibit promising anticancer, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is believed to be due to its ability to disrupt DNA replication and repair processes. N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors. Additionally, N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea has been shown to exhibit immunomodulatory effects, which may help to enhance the body's natural defenses against cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea is its broad-spectrum activity against a range of cancer cell lines, viruses, and pathogens. N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea has also been shown to be relatively stable and easy to synthesize, making it a potentially cost-effective therapeutic agent. However, one of the limitations of N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea is its potential toxicity, as it has been shown to exhibit cytotoxic effects on normal cells at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea. One area of interest is the development of novel N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea derivatives with improved efficacy and reduced toxicity. Another area of interest is the investigation of N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea's potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea and to identify potential biomarkers of N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea sensitivity and resistance in cancer cells.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea involves the reaction of 4-chloroaniline with 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea in the presence of a catalyst such as potassium carbonate to yield N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea has also been shown to possess antiviral activity against HIV-1 and herpes simplex virus type 1. Additionally, N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS2/c1-7-10(19-12(18)16(7)2)15-11(17)14-9-5-3-8(13)4-6-9/h3-6H,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJPGKVIZRICMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-1'-(2-thienylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686627.png)


![5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5686661.png)



![4-[(5-{1-[3-(ethylthio)propanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5686688.png)
![5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one](/img/structure/B5686691.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(1H-imidazol-2-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5686692.png)
![(2-fluorobenzyl)methyl{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5686705.png)

![N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5686728.png)
![2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide](/img/structure/B5686735.png)